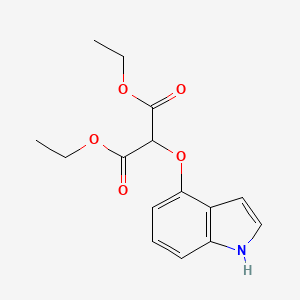
Diethyl 2-(indol-4-yloxy)malonate
Cat. No. B8528075
M. Wt: 291.30 g/mol
InChI Key: DXCNQXWUOLNHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07737169B2
Procedure details


A solution of 12 (8.51 g, 20 mmol) in ethanol (250 mL) was mixed with 10% palladium on carbon (1.5 g) and hydrogenated at atmospheric pressure for 1 h until hydrogen uptake ceased. The catalyst was filtered off through a Celite bed and washed with ethanol, and the filtrate was evaporated to give a brown oil. Filtration through flash silica with ethyl acetate-hexanes (3:2) as eluent, followed by trituration with diethyl ether-hexanes at −20° C. gave 8 as white crystals (4.78 g, 82%), mp 52-53° C. (from diethyl ether-hexanes), identical to the material described above.
Name
12
Quantity
8.51 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[O:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[CH:11][N:12]2C(OCC1C=CC=CC=1)=O)=[O:5])[CH3:2].[H][H]>C(O)C.[Pd]>[NH:12]1[C:13]2[C:9](=[C:8]([O:7][CH:6]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:16]=[CH:15][CH:14]=2)[CH:10]=[CH:11]1
|
Inputs


Step One
|
Name
|
12
|
|
Quantity
|
8.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C(OC1=C2C=CN(C2=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off through a Celite bed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration through flash silica with ethyl acetate-hexanes (3:2) as eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by trituration with diethyl ether-hexanes at −20° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=CC2=C(C=CC=C12)OC(C(=O)OCC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.78 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

